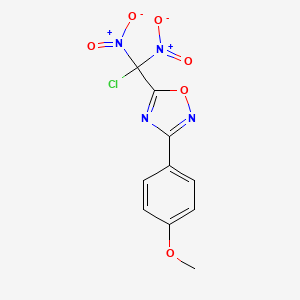![molecular formula C19H20N2S B12578848 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- CAS No. 204461-24-5](/img/structure/B12578848.png)
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thia-1,2-diazaspiro[45]dec-2-ene, 1,3-diphenyl- is a heterocyclic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This reaction proceeds through the formation of acyclic hydrazones, which then cyclize into the desired spiro compound. The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of organic solar cells and corrosion inhibitors.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its biological activity often include modulation of signaling cascades and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit a wide range of biological activities.
Spiro-Linked Derivatives: Compounds with spiro-linked structures often have unique chemical and biological properties.
Uniqueness
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- stands out due to its specific spiro configuration and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its diverse reactivity and broad spectrum of applications in various scientific fields .
Propiedades
Número CAS |
204461-24-5 |
|---|---|
Fórmula molecular |
C19H20N2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2,4-diphenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C19H20N2S/c1-4-10-16(11-5-1)18-20-21(17-12-6-2-7-13-17)19(22-18)14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clave InChI |
FGIBJDSGWHGNPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


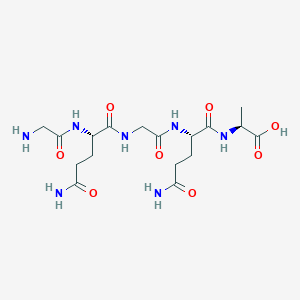
![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)
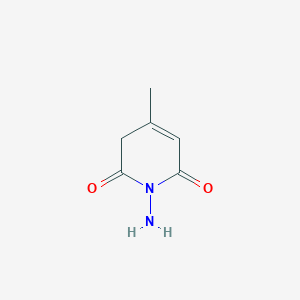

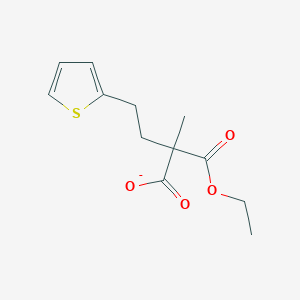
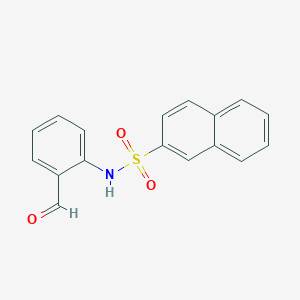
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
